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Compound of Interest

Compound Name: Rilapine

Cat. No.: B1679332

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilapine is classified as an atypical antipsychotic agent.[1] This technical guide provides a
comprehensive overview of the available information on the chemical structure and properties
of Rilapine. Due to the limited publicly available data, this document summarizes the
foundational chemical identifiers and provides context based on its structural class, the
dibenzo[a,d]cycloheptenes, which are known for their antipsychotic activity. Further
experimental investigation is warranted to fully characterize the physicochemical,
pharmacological, and toxicological profile of this compound.

Chemical Structure and Identification

A clear understanding of the chemical identity of a compound is fundamental to all further
research and development. The following table summarizes the key identifiers for Rilapine.
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Identifier Value Source
CAS Registry Number 79781-95-6 [1]
Molecular Formula C22H20CINs3

(22)-2-[2-chloro-10-(4-
methylpiperazin-1-yl)-5H-

IUPAC Name )
dibenzo[a,d][2]annulen-5-
ylidene]acetonitrile
CN1CCN(CC1)C2=C3C=C(ClI)

SMILES String C=CC3=CC(=C\C#N)C4=CC=
CC=C24
UJCYUJOQBXHJFH-

InChl Key

UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Rilapine, such as melting
point, boiling point, solubility, and pKa, are not readily available in the public domain.
Compounds within the dibenzo[a,d]cycloheptene class are typically crystalline solids with
limited aqueous solubility.

Property Value Notes

Calculated from the molecular

Molecular Weight 361.87 g/mol

formula.
Melting Point Not available
Boiling Point Not available

- ) Expected to be poorly soluble

Solubility Not available ,

in water.

_ The piperazine moiety is

pKa Not available

expected to have a basic pKa.
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Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of Rilapine are not
described in the currently available literature. However, general synthetic strategies for related
dibenzo[a,d]cycloheptene derivatives have been published.

General Synthetic Approach

The synthesis of compounds structurally related to Rilapine, such as other 5-substituted-5H-
dibenzo[a,d]cycloheptenes, has been reported. These syntheses often involve multi-step
sequences starting from commercially available precursors. The key steps typically include the
formation of the tricyclic dibenzocycloheptene core, followed by the introduction of the
piperazine and acetonitrile functionalities.

A potential logical workflow for the synthesis of Rilapine, based on known chemistry of this
class of compounds, is outlined below.

Dibenzol[a,d]cycloheptenone Precursor Nucleophilic substitution Introduction of Piperazine Moiety Intermediate {Homer-v 1-Emmons or Wittig Reacnon} Formation of exocyclic double bond Rilapine

Click to download full resolution via product page

Figure 1. A generalized synthetic workflow for Rilapine.

Proposed Analytical Characterization

For the structural elucidation and purity assessment of Rilapine, a combination of standard
analytical techniques would be employed.
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Structural Elucidation

IR Spectroscopy
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Figure 2. Proposed analytical workflow for Rilapine characterization.

Pharmacological Properties

Rilapine is categorized as an atypical antipsychotic agent.[1] Atypical antipsychotics are a
class of drugs used in the treatment of psychiatric conditions that are thought to act on both
dopamine and serotonin receptors.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1679332?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679332?utm_src=pdf-body
https://www.benchchem.com/product/b1679332?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41179662.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action

The precise mechanism of action for Rilapine has not been detailed in the available literature.
However, based on its structural similarity to other dibenzo[a,d]cycloheptene-based
antipsychotics, it is hypothesized to exert its effects through antagonism of dopamine D2 and
serotonin 5-HT2A receptors. The interaction with other receptors, such as other serotonin
subtypes, adrenergic, and histaminergic receptors, may also contribute to its overall
pharmacological profile.

Receptor Binding Profile

A specific receptor binding profile for Rilapine is not publicly available. For context, related
dibenzo[a,d]cycloheptene and dibenz[b,floxepin analogues of clozapine have been shown to
bind to dopamine D2-like and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C
receptors.[3] The affinity for these receptors is a key characteristic of many atypical
antipsychotics.

Signaling Pathways

The signaling pathways modulated by Rilapine have not been elucidated. Atypical
antipsychotics, through their interaction with D2 and 5-HT2A receptors, can influence a variety
of downstream signaling cascades within the central nervous system. These pathways are
critical in regulating neurotransmission, neuronal plasticity, and gene expression.

A simplified, hypothetical signaling pathway that could be modulated by an atypical
antipsychotic like Rilapine is depicted below.
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Figure 3. Hypothetical signaling pathway for Rilapine.

ADME and Toxicology

There is no publicly available data on the Absorption, Distribution, Metabolism, and Excretion
(ADME) or the toxicological profile of Rilapine. Such studies are critical in the drug
development process to assess the safety and pharmacokinetic properties of a new chemical
entity.

Conclusion

Rilapine is a structurally defined atypical antipsychotic agent belonging to the
dibenzo[a,d]cycloheptene class. While its basic chemical identity is established, there is a
significant lack of publicly available data regarding its physicochemical properties, detailed
experimental protocols, pharmacological profile, and safety data. The information provided in
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this guide serves as a foundational summary and highlights the need for further empirical
studies to fully characterize Rilapine for any potential research or therapeutic applications.
Researchers interested in this compound will need to undertake comprehensive experimental
work to establish its properties and potential utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

